molecular formula C15H25BrN2O4S B2662235 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 2109229-54-9

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2662235
M. Wt: 409.34
InChI Key: MBJBKUXSMZSKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used in scientific research for various purposes, including studying the effects of serotonin receptors and transporter proteins in the brain. It has also been used to investigate the role of dopamine receptors in the brain and their potential therapeutic applications. Additionally, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used to study the effects of different drugs on the central nervous system.

Mechanism Of Action

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a partial agonist at the dopamine D2 receptor. It also acts as a reuptake inhibitor of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These actions are thought to be responsible for the psychoactive effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide.

Biochemical And Physiological Effects

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. These effects are thought to be mediated by the compound's actions on serotonin and dopamine receptors in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is that it can be used to study the effects of serotonin and dopamine receptors and transporter proteins in the brain. Additionally, it can be used to investigate the potential therapeutic applications of drugs that target these receptors. However, one limitation of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is that it produces psychoactive effects in humans, which may confound the results of certain experiments.

Future Directions

There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of drugs that target serotonin and dopamine receptors. Additionally, there is interest in developing new compounds that are more selective for these receptors and have fewer psychoactive effects. Finally, there is interest in studying the effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide on other neurotransmitter systems in the brain, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has been used in scientific research for various purposes. It acts as a partial agonist at serotonin and dopamine receptors and a reuptake inhibitor of these neurotransmitters. 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans and has advantages and limitations for lab experiments. There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, including investigating the potential therapeutic applications of drugs that target serotonin and dopamine receptors and developing new compounds that are more selective for these receptors.

Synthesis Methods

The synthesis of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with diethylamine to form 2,5-dimethoxybenzenesulfonamide. The resulting compound is then reacted with 3-bromopropylamine to form 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. The final product is purified using chromatography techniques.

properties

IUPAC Name

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJBKUXSMZSKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.